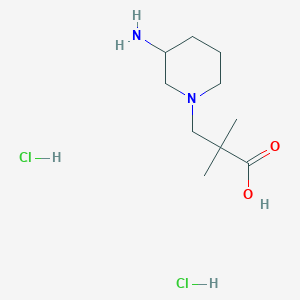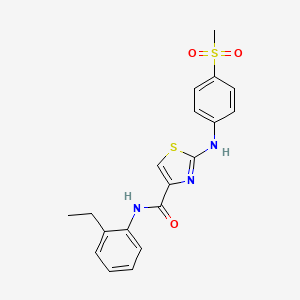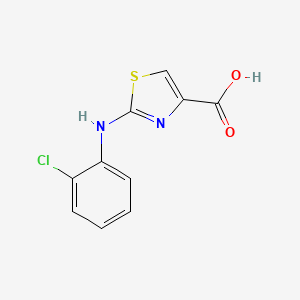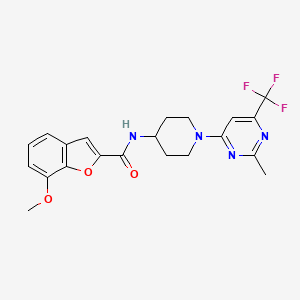
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-Aminopiperidin-1-yl)propanoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2418642-21-2 . It has a molecular weight of 245.15 . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O2.2ClH/c9-7-2-1-4-10(6-7)5-3-8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H . This code can be used to generate the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Technology
- The synthesis process of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid; dihydrochloride, specifically its R-enantiomer, involves steps like chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride. This synthesis achieved an overall yield of 43.1% (Jiang Jie-yin, 2015).
Antiproliferative and Apoptotic Activity
- Research on compounds related to 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid shows significant antiproliferative and apoptotic activity against colon cancer cells, indicating potential for cancer therapy applications. These compounds act specifically on cancerous cells, sparing normal cells, and potentially act through the HSP90 and TRAP1 mediated signaling pathway (S. E. Rayes et al., 2020).
Asymmetric Synthesis
- The enantiomers of compounds structurally related to 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid have been synthesized with significant differences in their activity against bacteria, suggesting the importance of stereochemistry in their biological activity. These studies contribute to the development of more effective antibacterial agents (T. Rosen et al., 1988).
Crystal Structure and Polymorphism
- Studies on polymorphism and crystal structures of related small molecule drugs provide insights into their stability and transformation pathways, important for pharmaceutical development. The understanding of these structures aids in the design of more stable and effective drug formulations (D. Braun et al., 2014).
HIV-1 Reverse Transcriptase Inhibition
- Derivatives of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid have been found to be potent inhibitors of HIV-1 reverse transcriptase, demonstrating potential for use in antiviral therapy against HIV (W. S. Saari et al., 1992).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Propiedades
IUPAC Name |
3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)7-12-5-3-4-8(11)6-12;;/h8H,3-7,11H2,1-2H3,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBGNVRHSSLNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC(C1)N)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide](/img/structure/B2510031.png)
![N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2510034.png)
![N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide](/img/structure/B2510035.png)

![2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B2510037.png)
![3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510038.png)
![7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione](/img/structure/B2510039.png)
![(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B2510040.png)
![4-Ethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2510041.png)

![2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2510045.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2510050.png)
